
9-epi-Blumenol C |A-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-epi-Blumenol C is a naturally occurring compound that belongs to the class of megastigmane glucosides. It is an epimer of blumenol C, differing in the configuration at the C-9 position. This compound has been isolated from various plant species and is known for its allelopathic properties, which means it can influence the growth and development of neighboring plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-epi-Blumenol C typically involves the isolation from natural sources rather than synthetic routes. It has been isolated from the leaves of Metasequoia glyptostroboides through a series of chromatographic steps. The process includes the extraction of the leaves with aqueous methanol, followed by purification using silica gel chromatography .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 9-epi-Blumenol C. The compound is primarily obtained through natural extraction processes from plant sources.
Analyse Chemischer Reaktionen
Types of Reactions
9-epi-Blumenol C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 9-epi-Blumenol C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of 9-epi-Blumenol C depend on the specific reaction conditions. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
9-epi-Blumenol C has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of megastigmane glucosides and their derivatives.
Biology: The compound is studied for its allelopathic effects, which can influence plant growth and development.
Wirkmechanismus
The mechanism of action of 9-epi-Blumenol C involves its interaction with specific molecular targets and pathways. In plants, it exerts its allelopathic effects by inhibiting the growth of neighboring plants through the release of allelopathic substances into the soil. This inhibition is achieved by interfering with the metabolic processes of the target plants, leading to reduced growth and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Blumenol C: The parent compound of 9-epi-Blumenol C, differing in the configuration at the C-9 position.
Byzantionoside B: Another epimer of blumenol C, with a different stereochemistry at the C-9 position.
Uniqueness
9-epi-Blumenol C is unique due to its specific stereochemistry, which influences its biological activity and interactions with other molecules. Its allelopathic properties and potential anti-inflammatory effects make it a compound of interest in various fields of research.
Eigenschaften
Molekularformel |
C19H32O7 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(4R)-3,5,5-trimethyl-4-[(3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13-,14+,15+,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
NYLNHNDMNOPWAZ-CODAKJSOSA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
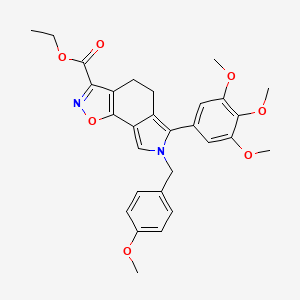



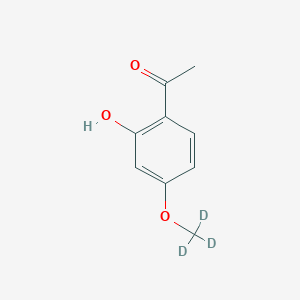
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)
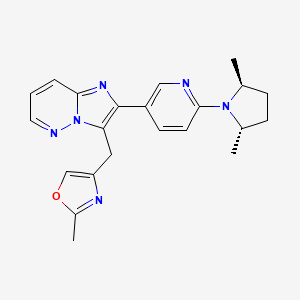

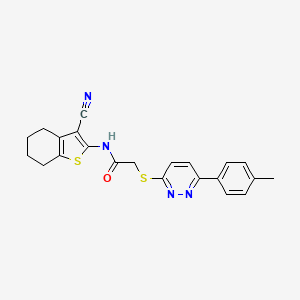
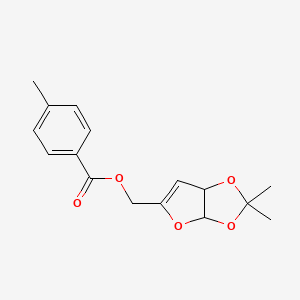
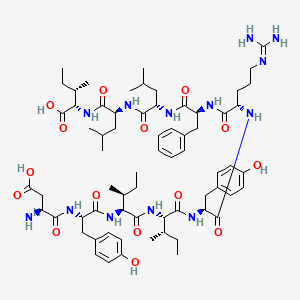
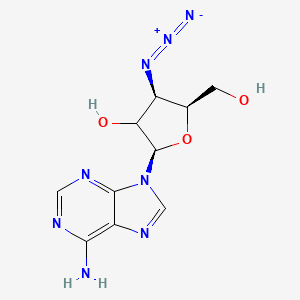
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
